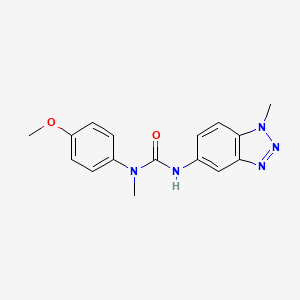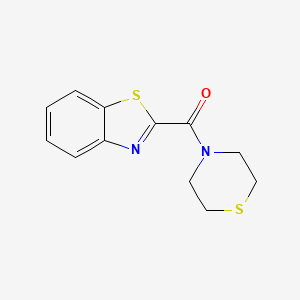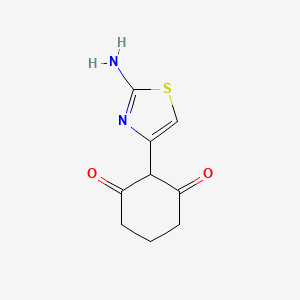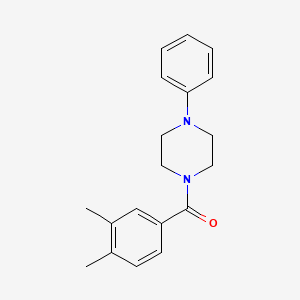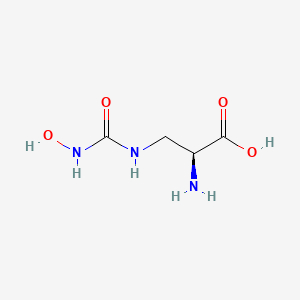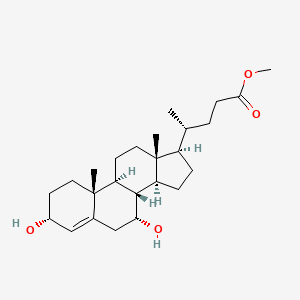
Ecdysone palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ecdysone palmitate is a hexadecanoate ester and an ecdysteroid ester.
Scientific Research Applications
Ecdysone in Developmental Transitions
Ecdysone, a steroid hormone, is crucial for insect developmental transitions. Studies using Drosophila melanogaster have highlighted the molecular basis of how ecdysone regulates these transitions, including the timing of its release and the coordination of its signaling (Yamanaka, Rewitz, & O’Connor, 2013).
Ecdysone Esters in Insects
Research has identified ecdysone esters, including ecdysone palmitate, in various insects. For example, the cattle tick Boophilus microplus produces ecdysone esters in its eggs, suggesting a role in embryogenesis (Crosby et al., 1986).
Metabolism in Insect Larvae
Insect larvae, like those of Heliothis armigera, convert ingested ecdysone into ecdysone palmitate. This conversion is likely significant in the insect's developmental process (Robinson et al., 1987).
Ecdysone Acyltransferase Activity
Studies on the cockroach Periplaneta americana reveal that ecdysone can be converted to ecdysone palmitate through enzyme activity in the ovary, hinting at a possible storage form of the hormone in eggs (Slinger & Isaac, 1988).
Role in Longevity and Sleep Regulation
Ecdysone is also linked to longevity and stress resistance in Drosophila melanogaster, suggesting its broader physiological role beyond development (Simon et al., 2003). Additionally, it regulates sleep in adult Drosophila, illustrating its influence on adult physiology (Ishimoto & Kitamoto, 2010).
Potential Pathogenic Effects
Ecdysone can induce mineralocorticoid-like activities causing renal impairment, as observed in mammalian models. This suggests caution in the use of ecdysone-containing adaptogens (Lu et al., 2018).
Synthesis and Molecular Interaction
Chemical synthesis of ecdysone palmitate and other esters has been achieved, providing valuable compounds for further study (Dinan, 1988). Ecdysone receptors have also been identified, broadening our understanding of its molecular interactions and signaling pathways (Thomas, Stunnenberg, & Stewart, 1993).
properties
Molecular Formula |
C43H74O7 |
|---|---|
Molecular Weight |
703 g/mol |
IUPAC Name |
[(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C43H74O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-39(47)50-38-28-34-36(45)27-33-32(41(34,5)29-37(38)46)21-25-42(6)31(22-26-43(33,42)49)30(2)35(44)23-24-40(3,4)48/h27,30-32,34-35,37-38,44,46,48-49H,7-26,28-29H2,1-6H3/t30-,31+,32?,34-,35+,37-,38+,41+,42+,43+/m0/s1 |
InChI Key |
GLFFUXFTPFZULM-AQHFZAGCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1C[C@H]2C(=O)C=C3C([C@]2(C[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)[C@@H](CCC(C)(C)O)O)O)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)C(CCC(C)(C)O)O)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)C(CCC(C)(C)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



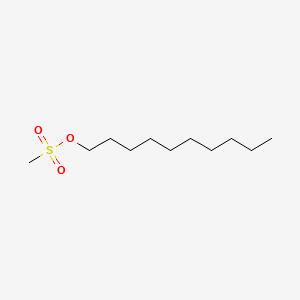
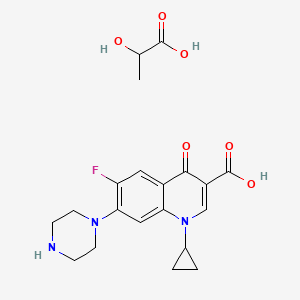
![[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B1203982.png)
